D-Sorbitol 6-phosphate barium salt

Description

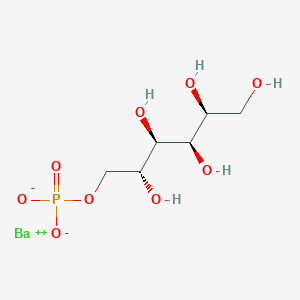

Structure

3D Structure of Parent

Properties

IUPAC Name |

barium(2+);[(2R,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexyl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O9P.Ba/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h3-11H,1-2H2,(H2,12,13,14);/q;+2/p-2/t3-,4+,5+,6+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANEIDNTXSPRLJW-BTVCFUMJSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(COP(=O)([O-])[O-])O)O)O)O)O.[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H]([C@@H]([C@@H](COP(=O)([O-])[O-])O)O)O)O)O.[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BaO9P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of D-Sorbitol 6-Phosphate Barium Salt

This technical guide provides a comprehensive overview of the chemical and physical properties of D-Sorbitol 6-phosphate barium salt, tailored for researchers, scientists, and drug development professionals. This document includes key quantitative data, detailed experimental protocols, and visualizations of relevant metabolic pathways and experimental workflows.

Core Chemical Properties

D-Sorbitol 6-phosphate barium salt is the barium salt of D-sorbitol that is phosphorylated at the C6 position. It serves as a key intermediate in the polyol pathway and is a crucial substrate for enzymes such as sorbitol-6-phosphate dehydrogenase and sorbitol-6-phosphate phosphatase.

Quantitative Data Summary

The following tables summarize the key quantitative chemical and physical properties of D-Sorbitol 6-phosphate barium salt.

| Identifier | Value | Source |

| CAS Number | 108392-12-7 | [1][] |

| Molecular Formula | C₆H₁₃BaO₉P | [1][][3] |

| Molecular Weight | 397.46 g/mol | [][3] |

| Appearance | White powder | [] |

| Purity | ≥90% - 95% | [] |

| Physical Property | Value | Source |

| Density | 1.844 g/cm³ | [][4] |

| Boiling Point | 701.4°C at 760 mmHg (Predicted) | [][4] |

| Storage Temperature | -20°C | [] |

| Solubility | Data not available. The parent compound, D-sorbitol, is very soluble in water (220 g/100mL at 20°C).[5] The barium salt is expected to have some water solubility. | |

| Stability | Recommended storage at -20°C suggests limited stability at higher temperatures. Specific decomposition data is not readily available. | [] |

Metabolic Significance

D-Sorbitol 6-phosphate is a central molecule in the sorbitol pathway, which is implicated in the pathophysiology of diabetic complications. In this pathway, glucose is first reduced to sorbitol, which is then oxidized to fructose. D-Sorbitol 6-phosphate is the intermediate in the phosphorylation-dependent conversion of sorbitol to fructose-6-phosphate.

Sorbitol Metabolic Pathway

Caption: Metabolic pathway of sorbitol synthesis and conversion.

Experimental Protocols

D-Sorbitol 6-phosphate barium salt is primarily used as a substrate in enzymatic assays to study the kinetics and inhibition of enzymes involved in sorbitol metabolism.

Enzymatic Assay of Sorbitol-6-Phosphate Dehydrogenase (S6PDH)

This protocol describes a spectrophotometric assay to measure the activity of Sorbitol-6-Phosphate Dehydrogenase (S6PDH) by monitoring the production of NADH.

Objective: To determine the kinetic parameters of S6PDH using D-Sorbitol 6-phosphate barium salt as a substrate.

Principle: S6PDH catalyzes the oxidation of D-Sorbitol 6-phosphate to Fructose-6-phosphate, with the concomitant reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the enzyme activity.

Materials:

-

D-Sorbitol 6-phosphate barium salt

-

Sorbitol-6-Phosphate Dehydrogenase (S6PDH) enzyme preparation

-

Tris-HCl buffer (100 mM, pH 8.5)

-

NAD⁺ (Nicotinamide adenine dinucleotide) solution (20 mM)

-

UV-Vis Spectrophotometer

-

Cuvettes (1 cm path length)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of D-Sorbitol 6-phosphate barium salt (e.g., 100 mM) in Tris-HCl buffer. Note: It may be necessary to convert the barium salt to a soluble form by treating it with a stoichiometric amount of a sulfate salt (e.g., sodium sulfate) to precipitate barium sulfate, followed by centrifugation to remove the precipitate.

-

Prepare working solutions of D-Sorbitol 6-phosphate of various concentrations by diluting the stock solution with Tris-HCl buffer.

-

Prepare a working solution of NAD⁺ (10 mM) in Tris-HCl buffer.

-

Dilute the S6PDH enzyme preparation in Tris-HCl buffer to a suitable concentration that gives a linear rate of reaction for at least 3-5 minutes.

-

-

Assay Mixture Preparation (for a 1 mL final volume):

-

In a cuvette, add:

-

850 µL of Tris-HCl buffer (100 mM, pH 8.5)

-

50 µL of NAD⁺ solution (10 mM)

-

50 µL of the D-Sorbitol 6-phosphate working solution of a specific concentration.

-

-

Mix gently by inverting the cuvette.

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

-

-

Enzyme Reaction and Measurement:

-

To initiate the reaction, add 50 µL of the diluted S6PDH enzyme preparation to the cuvette.

-

Immediately mix and start monitoring the increase in absorbance at 340 nm over time using the spectrophotometer.

-

Record the absorbance every 30 seconds for 5 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The rate is calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

-

Repeat the assay with varying concentrations of D-Sorbitol 6-phosphate.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.

-

Experimental Workflow for S6PDH Assay

Caption: Step-by-step workflow for the kinetic analysis of S6PDH.

Conclusion

D-Sorbitol 6-phosphate barium salt is a valuable tool for researchers studying carbohydrate metabolism and the enzymes of the polyol pathway. While some physical properties like precise solubility and thermal stability require further experimental determination, its utility as a substrate in enzymatic assays is well-established. The protocols and data presented in this guide provide a solid foundation for its use in a research setting.

References

- 1. chembk.com [chembk.com]

- 3. D-Sorbitol 6-phosphate barium salt | C6H13BaO9P | CID 71299716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. d-sorbitol 6-phosphate barium salt Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 5. Sorbitol | C6H14O6 | CID 5780 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to D-Sorbitol 6-Phosphate Barium Salt (CAS No. 108392-12-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Sorbitol 6-phosphate barium salt, a key intermediate in the sorbitol metabolic pathway. This document details its physicochemical properties, its central role in biochemical pathways, and its relevance in the context of drug development, particularly in relation to diabetic complications. Experimental protocols and workflow visualizations are provided to support researchers in their laboratory work.

Physicochemical and Safety Data

D-Sorbitol 6-phosphate barium salt is a commercially available compound used in various research applications. Its key properties and safety information are summarized below.

Table 1: Physicochemical Properties of D-Sorbitol 6-Phosphate Barium Salt

| Property | Value | Reference(s) |

| CAS Number | 108392-12-7 | [1][2][3][4][5] |

| Molecular Formula | C₆H₁₃BaO₉P | [1][2][6][] |

| Molecular Weight | 397.46 g/mol | [1][2][6][] |

| Appearance | White powder | [1] |

| Purity | ≥90% | [4] |

| Storage Temperature | -20°C | [1] |

| Synonyms | D-Glucitol 6-phosphate barium salt, D-sorbitol 6-phosphate barium, d-glucitol 6-phosphate | [1] |

| IUPAC Name | barium(2+);[(2R,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexyl] phosphate | [6] |

Table 2: Safety Information for D-Sorbitol 6-Phosphate Barium Salt

| Hazard Statement | Precautionary Statement |

| H302 + H332: Harmful if swallowed or if inhaled. | P261, P264, P271, P301 + P312, P304 + P340 + P312, P501 |

Data compiled from supplier safety data sheets.

Metabolic Significance and Role in Drug Development

D-Sorbitol 6-phosphate is a crucial intermediate in the polyol (or sorbitol) pathway, a two-step metabolic route that converts glucose to fructose.[8][9][10] This pathway is particularly significant in tissues that are not insulin-sensitive.

The accumulation of sorbitol, due to increased activity of the polyol pathway in hyperglycemic conditions, is implicated in the pathogenesis of diabetic complications such as retinopathy, neuropathy, and nephropathy.[8][11][12][13][14] Consequently, the enzymes of this pathway, aldose reductase and sorbitol dehydrogenase, are targets for drug development aimed at mitigating these complications. D-Sorbitol 6-phosphate and its analogs are therefore valuable tools for studying these enzymes and for screening potential inhibitors.[3][15]

The Sorbitol Metabolic Pathway

The sorbitol pathway involves the following key steps:

-

Glucose to Sorbitol: Glucose is reduced to sorbitol by the enzyme aldose reductase, a reaction that consumes NADPH.

-

Sorbitol to Fructose: Sorbitol is then oxidized to fructose by sorbitol dehydrogenase, with the concomitant reduction of NAD+ to NADH.

D-Sorbitol 6-phosphate is the phosphorylated form of sorbitol and is a substrate for sorbitol-6-phosphate 2-dehydrogenase, which converts it to fructose 6-phosphate.[16]

Experimental Protocols

The following are generalized experimental protocols derived from the literature for the use of D-Sorbitol 6-phosphate in enzymatic assays. Researchers should optimize these protocols for their specific experimental conditions.

Preparation of D-Sorbitol 6-Phosphate Solution from Barium Salt

D-Sorbitol 6-phosphate is often supplied as a barium salt, which may not be suitable for direct use in enzymatic assays due to the inhibitory effects of barium ions on many enzymes. A common procedure to prepare a soluble, barium-free solution is as follows:

-

Dissolution: Dissolve a known quantity of D-Sorbitol 6-phosphate barium salt in deionized water.

-

Barium Precipitation: Add a stoichiometric amount of a soluble sulfate salt (e.g., sodium sulfate or potassium sulfate) to the solution to precipitate barium sulfate (BaSO₄), which is highly insoluble.

-

Incubation and Centrifugation: Allow the precipitation reaction to proceed, typically on ice for a defined period, followed by centrifugation at high speed to pellet the barium sulfate precipitate.

-

Supernatant Collection: Carefully collect the supernatant containing the soluble D-Sorbitol 6-phosphate.

-

pH Adjustment and Concentration Determination: Adjust the pH of the solution to the desired value for the assay buffer. The final concentration of D-Sorbitol 6-phosphate can be determined using a suitable analytical method, such as a phosphate assay.

Sorbitol-6-Phosphate Phosphatase (S6PP) Activity Assay

This assay measures the activity of S6PP by quantifying the release of inorganic phosphate from D-Sorbitol 6-phosphate.[5][17]

-

Reagents:

-

Assay Buffer (e.g., 50 mM MES, pH 6.8)

-

Magnesium Chloride (MgCl₂) solution

-

D-Sorbitol 6-phosphate solution (prepared as described in 3.1)

-

Enzyme preparation (purified or cell lysate)

-

Reagents for phosphate detection (e.g., Malachite Green-based reagent)

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, MgCl₂, and the D-Sorbitol 6-phosphate substrate.

-

Pre-incubate the reaction mixture at the desired temperature.

-

Initiate the reaction by adding the enzyme preparation.

-

Incubate for a specific time period.

-

Stop the reaction (e.g., by adding a strong acid or the phosphate detection reagent).

-

Measure the amount of inorganic phosphate released, typically using a colorimetric method and a spectrophotometer.

-

Calculate the enzyme activity based on the amount of phosphate produced per unit time.

-

D-Sorbitol-6-Phosphate Dehydrogenase (S6PDH) Inhibition Assay

This assay can be used to screen for inhibitors of S6PDH. The activity of the enzyme is monitored by measuring the change in absorbance at 340 nm due to the conversion of NADH to NAD⁺.[3]

-

Reagents:

-

Assay Buffer (e.g., Tris-HCl, pH 7.5)

-

NADH solution

-

D-Fructose 6-phosphate solution

-

Purified S6PDH enzyme

-

Test compounds (potential inhibitors)

-

-

Procedure:

-

In a multi-well plate, add the assay buffer, NADH, and the test compound at various concentrations.

-

Add the S6PDH enzyme to each well and incubate for a short period to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate, D-Fructose 6-phosphate.

-

Immediately measure the decrease in absorbance at 340 nm over time using a plate reader.

-

The rate of the reaction is proportional to the S6PDH activity.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

-

Conclusion

D-Sorbitol 6-phosphate barium salt is a vital research tool for scientists studying carbohydrate metabolism and developing therapeutics for diabetic complications. Its role as a key intermediate in the sorbitol pathway makes it an indispensable substrate for assaying the activity of enzymes like sorbitol-6-phosphate phosphatase and for screening inhibitors of sorbitol-6-phosphate dehydrogenase. This guide provides essential technical data and foundational experimental protocols to facilitate its effective use in a research setting.

References

- 1. Discovery and functional characterization of a yeast sugar alcohol phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sorbitol metabolism in retina studied in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preliminary studies on the inhibition of D-sorbitol-6-phosphate 2-dehydrogenase from Escherichia coli with substrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Competitive inhibition of phosphoglucose isomerase of apple leaves by sorbitol 6-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. D-Sorbitol 6-phosphate barium salt | C6H13BaO9P | CID 71299716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Polyol pathway - Wikipedia [en.wikipedia.org]

- 11. Increased sorbitol pathway activity generates oxidative stress in tissue sites for diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Linking Diabetic Complications to Sorbitol Oxidation, Oxidative Stress and Metabolic Suppression | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. scbt.com [scbt.com]

- 16. Sorbitol-6-phosphate 2-dehydrogenase - Wikipedia [en.wikipedia.org]

- 17. labs.plantbio.cornell.edu [labs.plantbio.cornell.edu]

An In-depth Technical Guide to D-Glucitol 6-Phosphate Barium Salt

Synonym: D-Sorbitol 6-Phosphate Barium Salt

This guide provides a comprehensive overview of D-Glucitol 6-phosphate barium salt, a key intermediate in the polyol pathway. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, biological significance, relevant experimental protocols, and its emerging role in cellular signaling.

Chemical and Physical Properties

D-Glucitol 6-phosphate, also known as D-sorbitol 6-phosphate, is the 6-O-phospho derivative of D-glucitol (D-sorbitol).[1][2] The barium salt form is commonly used for its stability and ease of handling in experimental settings.

| Property | Value | Reference |

| Synonyms | D-Sorbitol 6-phosphate barium salt, D-sorbitol 6-phosphate barium | [][4] |

| Molecular Formula | C₆H₁₃BaO₉P | [2][][4] |

| Molecular Weight | 397.46 g/mol | [2][][4] |

| Appearance | White powder | [] |

| Purity | ≥90% | |

| Storage Temperature | -20°C | [] |

| IUPAC Name | barium(2+);[(2R,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexyl] phosphate | [2] |

Biological Role and the Polyol Pathway

D-Glucitol 6-phosphate is a key metabolic intermediate in the polyol pathway, a two-step process that converts glucose to fructose.[5] This pathway is particularly active under hyperglycemic conditions, such as in diabetes mellitus, and its dysregulation is implicated in the pathogenesis of diabetic complications.[5][6]

The central enzyme in the metabolism of D-glucitol 6-phosphate is D-sorbitol-6-phosphate 2-dehydrogenase , which catalyzes the NAD⁺-dependent oxidation of D-sorbitol 6-phosphate to D-fructose 6-phosphate.[7]

Caption: Workflow for studying the allosteric binding of D-glucitol 6-phosphate.

Experimental Protocols

This protocol is based on general methods for the phosphorylation of sugar alcohols using phosphoryl chloride and subsequent purification as a barium salt.

Materials:

-

D-Glucitol (D-Sorbitol)

-

Phosphoryl chloride (POCl₃)

-

Pyridine (anhydrous)

-

Dioxane (anhydrous)

-

Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

-

Ethanol

-

Dry ice

-

Acetone

Procedure:

-

Phosphorylation:

-

Dissolve D-Glucitol in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in a dry ice/acetone bath to -78°C.

-

Slowly add a solution of phosphoryl chloride in anhydrous dioxane dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

The reaction is quenched by the slow addition of ice-cold water.

-

-

Purification and Barium Salt Precipitation:

-

Neutralize the reaction mixture with a saturated solution of barium hydroxide.

-

A precipitate of barium phosphate will form. Centrifuge the mixture and collect the supernatant.

-

Add ethanol to the supernatant to precipitate the D-Glucitol 6-phosphate barium salt.

-

Collect the precipitate by centrifugation, wash with ethanol, and then with diethyl ether.

-

Dry the final product under vacuum to yield D-Glucitol 6-phosphate barium salt as a white powder.

-

This protocol measures the activity of D-sorbitol-6-phosphate dehydrogenase by monitoring the production of NADH.

Materials:

-

Tris-HCl buffer (100 mM, pH 9.0)

-

NAD⁺ solution (10 mM)

-

D-Sorbitol 6-phosphate solution (substrate, 50 mM)

-

Enzyme sample (e.g., cell lysate or purified enzyme)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer and NAD⁺ solution in a cuvette.

-

Add the enzyme sample to the reaction mixture and incubate for 2-3 minutes at 30°C to allow for temperature equilibration.

-

Initiate the reaction by adding the D-Sorbitol 6-phosphate solution.

-

Immediately monitor the increase in absorbance at 340 nm over time. The rate of increase in absorbance is proportional to the rate of NADH production and thus to the enzyme activity.

-

Enzyme activity can be calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the synthesized D-Glucitol 6-phosphate barium salt. A mixed-mode column with a mobile phase of acetonitrile and a buffer (e.g., ammonium formate) is suitable for separating sugar phosphates. Detection can be achieved using an evaporative light scattering detector (ELSD) or mass spectrometry (MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectroscopy are powerful tools for confirming the structure of D-Glucitol 6-phosphate. The ³¹P NMR spectrum will show a characteristic peak for the phosphate group, while ¹H and ¹³C NMR will confirm the sorbitol backbone and the position of phosphorylation.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the compound and to confirm its identity.

Quantitative Data Summary

| Parameter | Value | Enzyme/System | Reference |

| Km for Sorbitol-6-phosphate | 2.22 mM | Sorbitol-6-phosphate Dehydrogenase (loquat leaves) | [8] |

| Km for Glucose-6-phosphate | 11.6 mM | Sorbitol-6-phosphate Dehydrogenase (loquat leaves) | [8] |

| Km for NADP⁺ | 13.5 µM | Sorbitol-6-phosphate Dehydrogenase (loquat leaves) | [8] |

| Km for NADPH | 1.61 µM | Sorbitol-6-phosphate Dehydrogenase (loquat leaves) | [8] |

| Equilibrium constant for sorbitol-6-phosphate oxidation | 5.12 x 10⁻¹⁰ | Sorbitol-6-phosphate Dehydrogenase (loquat leaves) | [8] |

| Optimal pH for sorbitol-6-phosphate oxidation | 9.8 | Sorbitol-6-phosphate Dehydrogenase (loquat leaves) | [8] |

| Molecular weight of Sorbitol-6-phosphate Dehydrogenase (dimer) | 65,000 Da | Sorbitol-6-phosphate Dehydrogenase (loquat leaves) | [8] |

| One-pot biosynthesis yield of sorbitol from fructose-6-phosphate | 82.6 mM | Multi-enzyme system | [9] |

Conclusion

D-Glucitol 6-phosphate barium salt is a crucial molecule for studying the polyol pathway and its implications in metabolic diseases. While its primary role is as a metabolic intermediate, its potential involvement in cellular signaling is an expanding area of research. This guide provides foundational knowledge and practical protocols to aid researchers in their investigation of this important compound. Further studies are warranted to fully elucidate its signaling functions in mammalian systems, which could open new avenues for therapeutic intervention in diseases such as diabetes.

References

- 1. D-Sorbitol: Metabolism in Plants, Biosynthesis and Degradation_Chemicalbook [chemicalbook.com]

- 2. D-Sorbitol 6-phosphate barium salt | C6H13BaO9P | CID 71299716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Sorbitol - Wikipedia [en.wikipedia.org]

- 6. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Sorbitol-6-phosphate 2-dehydrogenase - Wikipedia [en.wikipedia.org]

- 8. Purification and Characteristics of Sorbitol-6-phosphate Dehydrogenase from Loquat Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of an in vitro multi-enzyme system for efficient one-pot biosynthesis of sorbitol from fructose-6-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

Sorbitol-6-Phosphate Dehydrogenase: A Deep Dive into Substrate Specificity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbitol-6-phosphate dehydrogenase (S6PDH), also known as D-sorbitol-6-phosphate:NAD(P)+ 2-oxidoreductase (EC 1.1.1.140), is a pivotal enzyme in the polyol pathway. It catalyzes the reversible oxidation of D-sorbitol-6-phosphate to D-fructose-6-phosphate, utilizing either NAD+ or NADP+ as a cofactor, depending on the organism.[1] This enzyme plays a crucial role in fructose and mannose metabolism and is a key player in the synthesis of sorbitol, a major photosynthetic product in many Rosaceae family members.[2][3] Given its central metabolic role, particularly in the context of diabetic complications where the polyol pathway is upregulated, understanding the substrate specificity of S6PDH is of paramount importance for the development of targeted therapeutics.

This technical guide provides a comprehensive overview of the substrate specificity of S6PDH, presenting quantitative kinetic data, detailed experimental protocols for its characterization, and visualizations of its metabolic context and experimental workflows.

Data Presentation: Kinetic Parameters of Sorbitol-6-Phosphate Dehydrogenase

The substrate specificity of S6PDH is quantitatively described by its kinetic parameters, primarily the Michaelis constant (Km), which indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic constant (kcat), which represents the turnover number. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

The following tables summarize the known kinetic parameters for S6PDH from different organisms with various substrates and inhibitors.

Table 1: Kinetic Parameters for Substrates of Sorbitol-6-Phosphate Dehydrogenase

| Organism | Substrate | Km | Vmax (U/mg) | kcat (s-1) | Cofactor | Reference(s) |

| Escherichia coli | D-Fructose-6-phosphate | 560 µM | - | - | NADH | [4] |

| Escherichia coli | NADH | - | - | - | - | [4] |

| Loquat (Eriobotrya japonica) Leaves | D-Sorbitol-6-phosphate | 2.22 mM | - | - | NADP+ | [5][6] |

| Loquat (Eriobotrya japonica) Leaves | D-Glucose-6-phosphate | 11.6 mM | - | - | NADPH | [5][6] |

| Loquat (Eriobotrya japonica) Leaves | NADP+ | 13.5 µM | - | - | - | [5][6] |

| Loquat (Eriobotrya japonica) Leaves | NADPH | 1.61 µM | - | - | - | [5][6] |

Note: '-' indicates data not available in the cited literature.

Table 2: Inhibition of Escherichia coli Sorbitol-6-Phosphate Dehydrogenase by Substrate Analogs

| Inhibitor | IC50 | Ki | Type of Inhibition | Reference(s) |

| 5-Phospho-D-arabinonohydroxamic acid | 40 ± 1 µM | - | - | [3][4] |

| 5-Phospho-D-arabinonate | 48 ± 3 µM | - | - | [3][4] |

| D-Mannose 6-phosphate | 7.5 ± 0.4 µM | - | - | [3][4] |

Note: '-' indicates data not available in the cited literature.

Signaling and Metabolic Pathways

S6PDH is a key enzyme in the sorbitol metabolic pathway, which is interconnected with glycolysis and the pentose phosphate pathway. The following diagram illustrates the central role of S6PDH in converting glucose-6-phosphate to sorbitol-6-phosphate, which is then dephosphorylated to sorbitol.

Experimental Protocols

The characterization of S6PDH substrate specificity relies on robust and reproducible experimental protocols. The following sections detail the methodologies for enzyme purification and kinetic analysis.

I. Overexpression and Purification of Recombinant S6PDH from E. coli

This protocol is adapted from the procedure described for E. coli S6PDH.[4]

1. Growth and Induction:

-

Transform E. coli BL21(DE3) cells with a plasmid containing the S6PDH gene (e.g., pET vector).

-

Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4 mM.

-

Continue to culture the cells overnight at a lower temperature, such as 18-20°C, to enhance the solubility of the recombinant protein.

2. Cell Lysis:

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (DTT), and a protease inhibitor cocktail).

-

Lyse the cells by sonication on ice.

3. Purification:

-

Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to remove cell debris.

-

Apply the supernatant to a pre-equilibrated Ni-NTA affinity chromatography column.

-

Wash the column with the lysis buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.

-

Elute the His-tagged S6PDH with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Further purify the protein using size-exclusion chromatography to remove any remaining contaminants and aggregates.

-

Assess the purity of the enzyme by SDS-PAGE.

II. Enzymatic Assay for S6PDH Activity and Substrate Specificity

The activity of S6PDH is typically determined by monitoring the change in absorbance at 340 nm, which corresponds to the production or consumption of NADH or NADPH.

1. Reaction Mixture:

-

Prepare a reaction mixture in a quartz cuvette with a final volume of 1 mL. A typical reaction mixture for the forward reaction (fructose-6-phosphate reduction) contains:

-

100 mM Tris-HCl buffer (pH 7.5)

-

170 µM NADH (or NADPH)

-

Varying concentrations of D-fructose-6-phosphate (e.g., from 0.1 to 10 times the expected Km)

-

-

For the reverse reaction (sorbitol-6-phosphate oxidation), the reaction mixture would contain:

-

100 mM Tris-HCl buffer (pH 9.0)

-

2 mM NAD+ (or NADP+)

-

Varying concentrations of D-sorbitol-6-phosphate

-

2. Measurement:

-

Equilibrate the reaction mixture at the desired temperature (e.g., 25°C or 37°C) in a spectrophotometer.

-

Initiate the reaction by adding a small amount of purified S6PDH.

-

Monitor the change in absorbance at 340 nm over time. The initial linear rate of the reaction is used for kinetic calculations.

3. Determination of Kinetic Parameters:

-

To determine the Km for a specific substrate, vary its concentration while keeping the concentration of the cofactor constant and saturating.

-

Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression analysis.

-

Vmax is also determined from this analysis.

-

The kcat is calculated using the equation: kcat = Vmax / [E]t, where [E]t is the total enzyme concentration.

4. Inhibition Studies:

-

To determine the IC50 of an inhibitor, perform the enzymatic assay with a fixed concentration of substrate (typically at its Km value) and varying concentrations of the inhibitor.

-

To determine the inhibition constant (Ki) and the mode of inhibition, perform the kinetic analysis at multiple fixed inhibitor concentrations while varying the substrate concentration.

-

Analyze the data using Lineweaver-Burk, Dixon, or Cornish-Bowden plots, or by global fitting to the appropriate inhibition models.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of S6PDH substrate specificity.

Conclusion

Sorbitol-6-phosphate dehydrogenase exhibits a high degree of specificity for its primary substrates, D-sorbitol-6-phosphate and D-fructose-6-phosphate, and their corresponding nicotinamide cofactors. The kinetic parameters of S6PDH can vary significantly between different organisms, reflecting their unique metabolic contexts. The study of substrate analogs has led to the identification of potent inhibitors, providing valuable tools for further investigation of the enzyme's mechanism and for the development of therapeutic agents targeting the polyol pathway. The detailed experimental protocols and workflows presented in this guide offer a robust framework for researchers to further explore the substrate specificity of this important enzyme. A deeper understanding of S6PDH kinetics and inhibition will undoubtedly contribute to advancements in metabolic engineering and the design of novel drugs for the management of diabetes and its complications.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Sorbitol-6-phosphate 2-dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. Development of an in vitro multi-enzyme system for efficient one-pot biosynthesis of sorbitol from fructose-6-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purification and Characteristics of Sorbitol-6-phosphate Dehydrogenase from Loquat Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Untitled Document [ucl.ac.uk]

An In-depth Technical Guide to the Biosynthesis of D-Sorbitol 6-phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of D-Sorbitol 6-phosphate, a key intermediate in the formation of D-sorbitol. D-sorbitol and its phosphorylated form play crucial roles in various physiological processes in a wide range of organisms, from plants to microorganisms. In plants, sorbitol is a primary product of photosynthesis and a major translocated carbohydrate, contributing to osmotic adjustment under stress conditions. In microorganisms, the pathway is integral to carbohydrate metabolism. For drug development professionals, the enzymes of this pathway present potential targets for therapeutic intervention, particularly in the context of metabolic disorders and infectious diseases. This document details the core enzymatic reactions, provides quantitative kinetic data for the key enzymes, outlines detailed experimental protocols for their characterization, and presents visual diagrams of the pathway and experimental workflows.

The Core Biosynthetic Pathway

The primary route for the biosynthesis of D-Sorbitol 6-phosphate is a two-step conversion from the central metabolic intermediate, D-Glucose 6-phosphate. This pathway is highly conserved across various biological systems.

The first committed step is the reduction of D-Glucose 6-phosphate to D-Sorbitol 6-phosphate. This reaction is catalyzed by the enzyme Sorbitol-6-phosphate Dehydrogenase (S6PDH) , also known as Aldose-6-phosphate Reductase (A6PR). This enzyme utilizes the reducing power of NADPH.

The second step in the broader sorbitol biosynthetic pathway is the dephosphorylation of D-Sorbitol 6-phosphate to yield D-sorbitol, a reaction catalyzed by Sorbitol-6-phosphate Phosphatase (SorPP) . While this guide focuses on the synthesis of the phosphorylated intermediate, understanding the subsequent step is crucial for contextualizing its metabolic fate.

The overall reaction for the synthesis of D-Sorbitol 6-phosphate is:

D-Glucose 6-phosphate + NADPH + H⁺ ⇌ D-Sorbitol 6-phosphate + NADP⁺

This reaction is reversible, and the direction is influenced by the cellular concentrations of substrates and cofactors, as well as the optimal pH for the enzyme in a given organism.[1][2]

Figure 1: Biosynthetic pathway of D-Sorbitol 6-phosphate.

Key Enzymes and Their Kinetic Properties

The efficiency and regulation of D-Sorbitol 6-phosphate biosynthesis are dictated by the kinetic properties of the involved enzymes. This section summarizes key quantitative data for Sorbitol-6-phosphate Dehydrogenase and Sorbitol-6-phosphate Phosphatase from various biological sources.

Sorbitol-6-phosphate Dehydrogenase (S6PDH)

S6PDH (EC 1.1.1.200) is a member of the aldo-keto reductase superfamily.[3] It catalyzes the NADP(H)-dependent reduction of D-Glucose 6-phosphate.

| Organism/Source | Substrate | Km | Optimal pH | Inhibitors | Reference(s) |

| Eriobotrya japonica (Loquat) Leaves | D-Glucose 6-phosphate | 11.6 mM | 7.0 - 9.0 (reduction) | - | [1] |

| D-Sorbitol 6-phosphate | 2.22 mM | 9.8 (oxidation) | - | [1] | |

| NADP⁺ | 13.5 µM | 9.8 (oxidation) | - | [1] | |

| NADPH | 1.61 µM | 7.0 - 9.0 (reduction) | - | [1] | |

| Malus domestica (Apple) Leaves | D-Glucose 6-phosphate | - | 8.7 (reduction) | - | [4] |

| D-Sorbitol 6-phosphate | - | 10.0 (oxidation) | - | [4] | |

| Escherichia coli | D-Fructose 6-phosphate | - | - | 5-phospho-D-arabinonohydroxamic acid (IC₅₀ = 40 µM), 5-phospho-D-arabinonate (IC₅₀ = 48 µM), D-Mannose 6-phosphate (IC₅₀ = 7.5 µM) | [5] |

Sorbitol-6-phosphate Phosphatase (SorPP)

SorPP (EC 3.1.3.50) catalyzes the final step in sorbitol biosynthesis by dephosphorylating D-Sorbitol 6-phosphate.[6] This enzyme is highly specific for its substrate.

| Organism/Source | Substrate | Km | Ki | Optimal pH | Cofactors/Inhibitors | Reference(s) |

| Malus domestica (Apple) Leaves | D-Sorbitol 6-phosphate | 0.85 mM | - | 6.8 | Cofactor: Mg²⁺ (Km = 0.29 mM); Inhibitors: Sorbitol (competitive, Ki = 109 mM), Fluoride, Vanadate, Molybdate, Inorganic phosphate | [7][8] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the characterization of the enzymes responsible for D-Sorbitol 6-phosphate biosynthesis.

General Experimental Workflow for Spectrophotometric Enzyme Assays

The activity of many dehydrogenases and phosphatases can be conveniently measured using a spectrophotometer. The general workflow involves monitoring the change in absorbance of a chromogenic substrate or a cofactor over time.

Figure 2: Generalized workflow for a spectrophotometric enzyme assay.

Protocol for Sorbitol-6-phosphate Dehydrogenase (S6PDH) Activity Assay

This protocol is based on the spectrophotometric measurement of NADPH oxidation or NADP⁺ reduction at 340 nm.

Materials:

-

Spectrophotometer with temperature control

-

UV-transparent cuvettes

-

Assay Buffer: 100 mM Tris-HCl, pH 8.5 (for reduction) or 100 mM Glycine-NaOH, pH 9.8 (for oxidation)

-

Substrates: 50 mM D-Glucose 6-phosphate (G6P) solution, 20 mM D-Sorbitol 6-phosphate (S6P) solution

-

Cofactors: 10 mM NADPH solution, 20 mM NADP⁺ solution

-

Enzyme preparation (e.g., purified S6PDH, cell extract)

Procedure (Reduction of G6P):

-

Set the spectrophotometer to 340 nm and equilibrate to the desired temperature (e.g., 30°C).

-

In a 1 mL cuvette, prepare the reaction mixture by adding:

-

850 µL Assay Buffer (Tris-HCl, pH 8.5)

-

50 µL of 10 mM NADPH

-

50 µL of enzyme preparation

-

-

Mix gently by inverting the cuvette and incubate for 2-3 minutes to establish a baseline.

-

Initiate the reaction by adding 50 µL of 50 mM G6P solution.

-

Immediately start monitoring the decrease in absorbance at 340 nm for 3-5 minutes. The rate should be linear.

-

Calculate the enzyme activity using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute under the specified conditions.

Procedure (Oxidation of S6P):

-

Set the spectrophotometer to 340 nm and equilibrate to the desired temperature (e.g., 30°C).

-

In a 1 mL cuvette, prepare the reaction mixture by adding:

-

850 µL Assay Buffer (Glycine-NaOH, pH 9.8)

-

50 µL of 20 mM NADP⁺

-

50 µL of enzyme preparation

-

-

Mix gently and incubate for 2-3 minutes to establish a baseline.

-

Initiate the reaction by adding 50 µL of 20 mM S6P solution.

-

Immediately start monitoring the increase in absorbance at 340 nm for 3-5 minutes.

-

Calculate the enzyme activity using the molar extinction coefficient of NADPH.

Protocol for Sorbitol-6-phosphate Phosphatase (SorPP) Activity Assay

This protocol is based on the colorimetric determination of inorganic phosphate (Pi) released from the substrate.[7]

Materials:

-

Spectrophotometer

-

Microcentrifuge tubes

-

Water bath

-

Assay Buffer: 50 mM MES-NaOH, pH 6.8

-

Substrate: 20 mM D-Sorbitol 6-phosphate (S6P) solution

-

Cofactor: 100 mM MgCl₂ solution

-

Stop Solution: 15% (w/v) Trichloroacetic acid (TCA)

-

Color Reagent: Ascorbic acid/ammonium molybdate reagent

-

Enzyme preparation (e.g., purified SorPP, cell extract)

-

Phosphate standard solution for calibration curve

Procedure:

-

Prepare a reaction mixture containing 50 mM MES-NaOH (pH 6.8), 10 mM MgCl₂, and 2 mM S6P.

-

Pre-warm the reaction mixture and the enzyme preparation to 30°C.

-

In a microcentrifuge tube, add 320 µL of the reaction mixture.

-

Initiate the reaction by adding 5-20 µL of the enzyme preparation.

-

Incubate the reaction at 30°C for a defined period (e.g., 15 minutes) during which the reaction is linear.

-

Stop the reaction by adding 160 µL of 15% TCA.

-

Centrifuge the tube to pellet any precipitated protein.

-

To 500 µL of the supernatant, add 500 µL of the color reagent.

-

Incubate at 40°C for 20 minutes to allow color development.

-

Measure the absorbance at 660 nm.

-

Determine the amount of Pi released by comparing the absorbance to a standard curve prepared with known concentrations of phosphate.

-

Calculate the enzyme activity, typically expressed as µmol of Pi released per minute per mg of protein.

Regulation of the Pathway and Alternative Routes

The biosynthesis of D-Sorbitol 6-phosphate is tightly regulated to meet the metabolic needs of the cell and to integrate with other metabolic pathways.

Regulation:

-

Feedback Inhibition: In apple leaves, Sorbitol-6-phosphate Phosphatase is competitively inhibited by its product, sorbitol.[7] This feedback mechanism can regulate the overall flux towards sorbitol synthesis.

-

Cofactor Availability: The ratio of NADPH/NADP⁺ is a critical determinant of the direction and rate of the S6PDH-catalyzed reaction.[9]

-

Transcriptional Regulation: The expression of genes encoding S6PDH and SorPP can be regulated by developmental cues and environmental stresses, such as drought and salinity.

The Polyol Pathway: In organisms and tissues where glucose is directly reduced to sorbitol by aldose reductase , the subsequent phosphorylation of sorbitol to sorbitol 6-phosphate is not a primary route for its synthesis. The polyol pathway (Glucose → Sorbitol → Fructose) is particularly active under hyperglycemic conditions and is implicated in diabetic complications.[8][10] While this pathway does not directly produce D-Sorbitol 6-phosphate from a glucose-derived hexose phosphate, it represents a significant metabolic route for sorbitol metabolism that can influence the overall pools of related metabolites.

Figure 3: Relationship between the main biosynthetic pathway and the polyol pathway.

Conclusion

The biosynthesis of D-Sorbitol 6-phosphate is a fundamental metabolic process with significant implications for cellular function and organismal health. A thorough understanding of the enzymes involved, their kinetic properties, and their regulation is essential for researchers in plant biology, microbiology, and medicine. The detailed protocols and compiled data within this guide provide a solid foundation for further investigation into this pathway, with the potential to unlock new strategies for crop improvement, biotechnological production of sorbitol, and the development of novel therapeutics. The provided diagrams offer a clear visual representation of the core concepts, facilitating a deeper understanding of the logical and experimental relationships in the study of D-Sorbitol 6-phosphate biosynthesis.

References

- 1. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Sorbitol-6-phosphate 2-dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. hort [journals.ashs.org]

- 5. researchgate.net [researchgate.net]

- 6. The polyol pathway and glucose 6-phosphate in human endothelial cells cultured in high glucose concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Polyol pathway - Wikipedia [en.wikipedia.org]

- 9. sekisuidiagnostics.com [sekisuidiagnostics.com]

- 10. What is The Polyol Pathway? - Creative Proteomics [creative-proteomics.com]

D-Sorbitol 6-Phosphate: A Key Metabolite in Biological Systems

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

D-Sorbitol 6-phosphate is a phosphorylated sugar alcohol that serves as a crucial intermediate in the metabolism of sorbitol, a widely distributed polyol in nature.[1] Its role is particularly prominent in various bacteria, plants, and fungi, where it is a key player in carbon utilization and stress response pathways. This technical guide provides a comprehensive overview of D-sorbitol 6-phosphate's function as a metabolite, detailing its enzymatic regulation, metabolic pathways, and the experimental protocols used for its study. The information is tailored for researchers, scientists, and drug development professionals seeking a deeper understanding of this important biomolecule.

Metabolic Pathways Involving D-Sorbitol 6-Phosphate

D-Sorbitol 6-phosphate is primarily involved in the metabolic conversion of sorbitol to fructose-6-phosphate, a central glycolytic intermediate. This conversion is a two-step process catalyzed by two key enzymes: a transport system that phosphorylates sorbitol to D-sorbitol 6-phosphate, and a dehydrogenase that subsequently oxidizes it.

Sorbitol Uptake and Phosphorylation

In many bacteria, such as Escherichia coli and Pediococcus parvulus, the uptake of sorbitol is mediated by a phosphoenolpyruvate-dependent phosphotransferase system (PTS).[2][3][4] This system transports sorbitol across the cell membrane and concurrently phosphorylates it to D-sorbitol 6-phosphate.[3][4][5] The genes encoding the components of this system are often organized in the gut operon.[3][4]

Oxidation to Fructose 6-Phosphate

The subsequent and pivotal step is the oxidation of D-sorbitol 6-phosphate to D-fructose 6-phosphate, catalyzed by D-sorbitol-6-phosphate 2-dehydrogenase (S6PDH), also known as glucitol-6-phosphate dehydrogenase.[6][7] This reaction is NAD+ dependent and regenerates NADH.[6][8] The resulting fructose-6-phosphate can then directly enter glycolysis.[3]

In some organisms, particularly plants, the pathway can proceed in the reverse direction for sorbitol synthesis.[9][10] Glucose-6-phosphate is reduced to sorbitol-6-phosphate by an NADPH-dependent aldose 6-phosphate reductase (A6PR), which is then dephosphorylated to sorbitol by sorbitol-6-phosphate phosphatase (SorPP).[9][10]

A diagram illustrating the central metabolic pathway of D-sorbitol 6-phosphate is provided below.

References

- 1. Sorbitol 6-phosphate | C6H15O9P | CID 152306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Temperature-Dependent Fermentation of d-Sorbitol in Escherichia coli O157:H7 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of the Sorbitol Utilization Cluster of the Probiotic Pediococcus parvulus 2.6: Genetic, Functional and Complementation Studies in Heterologous Hosts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Characterization of the Sorbitol Utilization Cluster of the Probiotic Pediococcus parvulus 2.6: Genetic, Functional and Complementation Studies in Heterologous Hosts [frontiersin.org]

- 5. journals.asm.org [journals.asm.org]

- 6. Sorbitol-6-phosphate 2-dehydrogenase - Wikipedia [en.wikipedia.org]

- 7. uniprot.org [uniprot.org]

- 8. Preliminary studies on the inhibition of D-sorbitol-6-phosphate 2-dehydrogenase from Escherichia coli with substrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. labs.plantbio.cornell.edu [labs.plantbio.cornell.edu]

Unveiling the Stereochemistry of D-Sorbitol 6-Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stereochemistry and biochemical significance of D-Sorbitol 6-phosphate. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic research. This document delves into the precise spatial arrangement of its atoms, its role in metabolic pathways, and detailed methodologies for its synthesis, purification, and characterization.

Introduction to D-Sorbitol 6-Phosphate

D-Sorbitol 6-phosphate, also known as D-glucitol 6-phosphate, is a phosphorylated sugar alcohol that plays a crucial role in carbohydrate metabolism. It is a key intermediate in the polyol pathway, a metabolic route that converts glucose to fructose. The stereochemistry of this molecule is of paramount importance as it dictates its interaction with enzymes and its subsequent metabolic fate.

Stereochemical Configuration

The precise three-dimensional arrangement of atoms in D-Sorbitol 6-phosphate is defined by its stereochemical descriptors. According to the Cahn-Ingold-Prelog (CIP) priority rules, the systematic IUPAC name for D-Sorbitol 6-phosphate is [(2R,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexyl] dihydrogen phosphate [1]. This nomenclature unequivocally defines the spatial orientation of the hydroxyl groups along the carbon backbone, which is crucial for its biological activity.

The "D" designation in D-Sorbitol 6-phosphate indicates its relationship to D-glucose. It is formed by the reduction of the aldehyde group of D-glucose 6-phosphate. This stereospecific conversion is catalyzed by the enzyme aldose reductase.

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of D-Sorbitol 6-phosphate is presented in the table below. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C6H15O9P | [1] |

| Molecular Weight | 262.15 g/mol | [1] |

| IUPAC Name | [(2R,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexyl] dihydrogen phosphate | [1] |

| CAS Number | 20479-58-7 | [1] |

| ChEBI ID | CHEBI:17044 | [1] |

| PubChem CID | 152306 | [1] |

| Form | Solid | |

| Color | White | |

| Storage Temperature | -20°C |

Metabolic Significance: The Polyol Pathway

D-Sorbitol 6-phosphate is a central intermediate in the polyol pathway. This pathway is particularly significant in tissues that can take up glucose independently of insulin. Under conditions of high glucose levels (hyperglycemia), the flux through the polyol pathway increases.

The pathway consists of two primary enzymatic steps:

-

Reduction of Glucose 6-Phosphate: Aldose reductase catalyzes the NADPH-dependent reduction of glucose 6-phosphate to D-sorbitol 6-phosphate.

-

Oxidation of D-Sorbitol 6-Phosphate: Sorbitol-6-phosphate dehydrogenase then oxidizes D-sorbitol 6-phosphate to fructose 6-phosphate, utilizing NAD+ as a cofactor[2].

This pathway's overactivation in diabetic conditions is implicated in the pathogenesis of various diabetic complications.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of D-Sorbitol 6-phosphate, intended for a scientific audience.

Enzymatic Synthesis of D-Sorbitol 6-Phosphate

This protocol describes the synthesis of D-Sorbitol 6-phosphate from D-fructose 6-phosphate using sorbitol-6-phosphate dehydrogenase.

Materials:

-

D-Fructose 6-phosphate sodium salt

-

NADH (β-Nicotinamide adenine dinucleotide, reduced form)

-

Sorbitol-6-phosphate dehydrogenase (S6PDH) from a suitable source (e.g., recombinant E. coli)

-

Tris-HCl buffer (200 mM, pH 7.5)

-

Magnesium chloride (MgCl2) solution (10 mM)

-

Deionized water

Procedure:

-

Prepare a reaction mixture in a microcentrifuge tube containing the following components in the specified final concentrations:

-

Tris-HCl buffer: 200 mM

-

D-Fructose 6-phosphate: 3 mM

-

NADH: 0.15 mM

-

-

Add an appropriate amount of purified Sorbitol-6-phosphate dehydrogenase to the reaction mixture.

-

Incubate the reaction mixture at 30°C for 12 hours.

-

Monitor the reaction progress by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Terminate the reaction by heat inactivation of the enzyme (e.g., 80°C for 10 minutes) or by adding a quenching agent.

Purification by Ion-Exchange Chromatography

This protocol outlines the purification of D-Sorbitol 6-phosphate from the synthesis reaction mixture using anion-exchange chromatography.

Materials:

-

Anion-exchange resin (e.g., DEAE-Sephacel or a similar weak anion exchanger)

-

Chromatography column

-

Tris-HCl buffer (20 mM, pH 8.0) - Start Buffer

-

Tris-HCl buffer (20 mM, pH 8.0) with 1 M NaCl - Elution Buffer

-

Peristaltic pump and fraction collector

-

Conductivity meter and UV detector (280 nm)

Procedure:

-

Equilibrate the anion-exchange column with 5-10 column volumes of Start Buffer until the pH and conductivity of the eluate match the buffer.

-

Load the crude D-Sorbitol 6-phosphate synthesis mixture onto the column.

-

Wash the column with 2-3 column volumes of Start Buffer to remove unbound and weakly bound impurities. Monitor the UV absorbance at 280 nm to ensure all non-binding proteins have eluted.

-

Elute the bound D-Sorbitol 6-phosphate using a linear gradient of 0-100% Elution Buffer over 10-20 column volumes.

-

Collect fractions and monitor the elution profile using conductivity and UV absorbance.

-

Assay the collected fractions for the presence of D-Sorbitol 6-phosphate using a suitable method (e.g., enzymatic assay or HPLC).

-

Pool the fractions containing pure D-Sorbitol 6-phosphate and desalt if necessary.

Quantitative Analysis by HPLC-MS/MS

This protocol provides a method for the sensitive and specific quantification of D-Sorbitol 6-phosphate in biological samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

Hydrophilic Interaction Liquid Chromatography (HILIC) column.

Reagents:

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Ammonium acetate solution (20 mM, pH 9)

-

D-Sorbitol 6-phosphate standard

-

Stable isotope-labeled internal standard (e.g., ¹³C₆-D-Sorbitol 6-phosphate)

Procedure:

-

Sample Preparation:

-

For plasma or serum samples, perform protein precipitation by adding 3 volumes of ice-cold acetonitrile containing the internal standard.

-

Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase starting condition.

-

-

HPLC Conditions:

-

Column: HILIC column (e.g., ZIC-pHILIC)

-

Mobile Phase A: 20 mM Ammonium acetate in water

-

Mobile Phase B: Acetonitrile

-

Gradient: A suitable gradient starting with a high percentage of organic solvent (e.g., 85% B) and decreasing to elute the polar analyte.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5-10 µL

-

-

MS/MS Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for D-Sorbitol 6-phosphate and the internal standard.

-

Optimize cone voltage and collision energy for maximum sensitivity.

-

-

Quantification:

-

Generate a calibration curve using known concentrations of the D-Sorbitol 6-phosphate standard.

-

Calculate the concentration in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Structural Characterization by NMR Spectroscopy

This protocol describes the use of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation of D-Sorbitol 6-phosphate.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

-

Dissolve a sufficient amount of purified D-Sorbitol 6-phosphate in deuterium oxide (D₂O).

-

Add a small amount of a reference standard (e.g., DSS or TSP) for chemical shift referencing.

¹H NMR Spectroscopy:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

The spectrum will show complex multiplets for the protons on the carbon backbone due to extensive spin-spin coupling.

-

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) can be used to assign the proton signals and establish their connectivity.

¹³C NMR Spectroscopy:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

-

The spectrum will show six distinct signals corresponding to the six carbon atoms of the sorbitol backbone.

-

The chemical shifts of the carbon atoms will be influenced by the attached hydroxyl and phosphate groups.

-

Two-dimensional heteronuclear correlation experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to correlate the proton and carbon signals, aiding in the complete structural assignment.

Conclusion

This technical guide has provided a detailed examination of the stereochemistry of D-Sorbitol 6-phosphate, a critical intermediate in the polyol pathway. Understanding its precise three-dimensional structure is fundamental to comprehending its enzymatic conversions and its role in metabolic health and disease. The experimental protocols detailed herein offer a practical resource for researchers engaged in the synthesis, purification, and analysis of this important metabolite, facilitating further investigations into its biological functions and its potential as a therapeutic target.

References

The Phosphorylation of Sorbitol: A Comprehensive Technical Guide on its Discovery, History, and Metabolic Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorbitol, a polyol central to osmotic regulation and intermediary metabolism, undergoes phosphorylation to form key metabolic intermediates. This technical guide provides an in-depth exploration of the discovery and history of sorbitol phosphorylation, focusing on the identification and characterization of its primary phosphorylated derivatives, sorbitol-6-phosphate and sorbitol-3-phosphate. We delve into the enzymatic machinery responsible for these transformations, including sorbitol kinase, sorbitol-6-phosphate dehydrogenase, and sorbitol-6-phosphate phosphatase, presenting available quantitative data and detailed experimental protocols. Furthermore, this guide illustrates the associated metabolic pathways and experimental workflows through Graphviz diagrams, offering a comprehensive resource for researchers in metabolic diseases, pharmacology, and drug development.

Introduction: The Emergence of a Phosphorylated Polyol

The study of sorbitol metabolism has its roots in the mid-20th century, initially focused on its role in the polyol pathway and its implications in diabetic complications. The concept of sorbitol phosphorylation emerged from observations of phosphorylated intermediates that could not be readily explained by the canonical pathway of glucose-to-fructose conversion. The discovery of these phosphorylated forms of sorbitol opened new avenues of research into its metabolic fate and regulatory functions.

The Discovery and History of Sorbitol Phosphates

The historical understanding of sorbitol phosphorylation is not marked by a single discovery but rather by a series of findings that gradually unveiled the existence and significance of its phosphorylated derivatives.

Sorbitol-6-Phosphate: A Key Intermediate in Bacterial and Plant Metabolism

The earliest evidence for sorbitol phosphorylation came from studies on bacterial metabolism. In Aerobacter aerogenes, a pathway was identified where sorbitol is first phosphorylated to sorbitol-6-phosphate, which is then oxidized to fructose-6-phosphate, directly entering glycolysis.[1] This discovery was crucial as it established a direct link between sorbitol metabolism and central carbohydrate pathways.

Subsequent research in plants, particularly in apple leaves, identified sorbitol-6-phosphate as a key intermediate in the biosynthesis of sorbitol.[2] In these organisms, glucose-6-phosphate is reduced to sorbitol-6-phosphate, which is then dephosphorylated to sorbitol.

Sorbitol-3-Phosphate: A Novel Metabolite in the Mammalian Lens

A significant advancement in the understanding of sorbitol phosphorylation in mammals came with the identification of D-sorbitol-3-phosphate in the mammalian lens using ³¹P NMR spectroscopy.[3] This discovery was particularly noteworthy as the concentration of this metabolite was found to increase substantially in the lenses of diabetic rats, suggesting a link to the pathological changes observed in diabetic cataracts.[3] Further studies identified sorbitol-3-phosphate in human erythrocytes, where its levels were also elevated in diabetic individuals.[4] The presence of this metabolite hinted at a previously unknown kinase activity capable of phosphorylating sorbitol at the 3-hydroxyl position.[4]

Enzymology of Sorbitol Phosphorylation and Dephosphorylation

The metabolic conversions of sorbitol and its phosphorylated derivatives are catalyzed by a specific set of enzymes.

Sorbitol Kinase

The phosphorylation of sorbitol to sorbitol-6-phosphate is catalyzed by sorbitol kinase. Evidence for this enzyme's activity was demonstrated in bovine and human lenses, where sorbitol could be phosphorylated in the presence of ATP.[5] While the existence of this enzyme in mammalian tissues is established, its detailed purification and characterization, including comprehensive kinetic data, remain areas of active investigation. In bacteria, a phosphoenolpyruvate (PEP):sorbitol 6-phosphotransferase system is responsible for the phosphorylation of sorbitol.[1]

Sorbitol-6-Phosphate Dehydrogenase (S6PDH)

Sorbitol-6-phosphate dehydrogenase catalyzes the NADP+-dependent oxidation of sorbitol-6-phosphate to fructose-6-phosphate.[6] This enzyme is a critical link between sorbitol metabolism and glycolysis. It has been identified and characterized in various organisms, including bacteria and plants.[6][7]

Sorbitol-6-Phosphate Phosphatase (S6PP)

The dephosphorylation of sorbitol-6-phosphate to sorbitol is catalyzed by sorbitol-6-phosphate phosphatase. This enzyme has been purified and characterized from apple leaves, revealing its high specificity for sorbitol-6-phosphate.[2][8] In some bacteria, members of the haloacid dehalogenase-like hydrolase (HAD) superfamily have been identified as sorbitol-6-phosphatases.[4]

Putative Sorbitol-3-Phosphate Kinase

The enzyme responsible for the synthesis of sorbitol-3-phosphate in mammalian tissues has not yet been fully characterized. Studies on human erythrocytes suggest the presence of a novel and specific kinase that directly phosphorylates sorbitol at the 3-hydroxyl position.[4]

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in sorbitol phosphorylation and dephosphorylation.

Table 1: Kinetic Parameters of Sorbitol-6-Phosphate Dehydrogenase (S6PDH) from Loquat Leaves [7]

| Substrate | K_m_ (mM) |

| Sorbitol-6-phosphate | 2.22 |

| Glucose-6-phosphate | 11.6 |

| NADP⁺ | 0.0135 |

| NADPH | 0.00161 |

Table 2: Kinetic Parameters of Sorbitol-6-Phosphate Phosphatase (S6PP) from Apple Leaves [2][8]

| Parameter | Value |

| K_m_ for Sorbitol-6-Phosphate | 0.85 mM |

| K_m_ for Mg²⁺ | 0.29 mM |

| K_i_ for Sorbitol (competitive inhibitor) | 109 mM |

| Optimal pH | 6.8 |

| Molecular Mass | 61 kDa (monomer) |

| Specific Activity | 89.8 µmol min⁻¹ mg⁻¹ protein |

Table 3: Kinetic Parameters of Aldose Reductase and Polyol (Sorbitol) Dehydrogenase in Human Lens [2]

| Enzyme | Substrate | K_m_ (mM) |

| Aldose Reductase | Glucose | ~200 |

| NADPH | 0.06 | |

| Polyol Dehydrogenase | Sorbitol | 1.4 |

| NAD⁺ | 0.06 | |

| Fructose | 40 | |

| NADH | 0.02 |

Signaling Pathways and Logical Relationships

The phosphorylation of sorbitol is integrated into broader metabolic and signaling networks.

In addition to its metabolic roles, sorbitol can act as an osmotic stressor, activating intracellular signaling cascades.

Experimental Protocols

Assay for Sorbitol-6-Phosphate Phosphatase Activity

This protocol is adapted from the method used for the purification and characterization of S6PP from apple leaves.[2][8]

Principle: The release of inorganic phosphate (Pi) from sorbitol-6-phosphate is measured colorimetrically.

Reagents:

-

50 mM MES-NaOH buffer, pH 6.8

-

10 mM MgCl₂

-

2 mM Sorbitol-6-phosphate

-

15% (w/v) Trichloroacetic acid (TCA)

-

Ascorbic acid/ammonium molybdate reagent

Procedure:

-

Prepare a reaction mixture containing 50 mM MES-NaOH (pH 6.8), 10 mM MgCl₂, and the enzyme sample in a total volume of 320 µL.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 2 mM sorbitol-6-phosphate.

-

Incubate at 30°C for 15 minutes.

-

Stop the reaction by adding 160 µL of 15% TCA.

-

Add 500 µL of the ascorbic acid/ammonium molybdate reagent.

-

Incubate at 40°C for 20 minutes to allow for color development.

-

Measure the absorbance at 660 nm.

-

A standard curve using known concentrations of Pi should be prepared to quantify the amount of phosphate released.

Quantification of Sorbitol Phosphates by ³¹P NMR Spectroscopy

³¹P NMR is a powerful technique for the direct, non-destructive detection and quantification of phosphorylated metabolites in tissue extracts.[3][4]

Principle: The phosphorus nucleus has a unique magnetic moment that allows for its detection by NMR. The chemical shift of the phosphorus signal is dependent on its chemical environment, enabling the identification and quantification of different phosphate-containing compounds.

Sample Preparation (adapted from[4]):

-

Excise tissues and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Homogenize the frozen tissue in a suitable extraction buffer (e.g., perchloric acid).

-

Centrifuge to remove precipitated proteins.

-

Neutralize the supernatant and lyophilize.

-

Reconstitute the sample in a deuterated solvent (e.g., D₂O) for NMR analysis.

NMR Acquisition:

-

A high-field NMR spectrometer is required.

-

Acquire ³¹P NMR spectra with proton decoupling.

-

Use a known concentration of a phosphorus-containing standard (e.g., methylene diphosphonic acid) for quantification.

-

The concentration of the sorbitol phosphate can be determined by comparing the integral of its signal to that of the internal standard.

Experimental Workflow for Identification of Sorbitol Phosphates

Conclusion and Future Directions

The discovery of sorbitol phosphorylation has significantly expanded our understanding of polyol metabolism beyond the classical pathway. The identification of sorbitol-6-phosphate and sorbitol-3-phosphate has provided new insights into the metabolic fate of sorbitol in various organisms and has raised important questions about their physiological and pathological roles, particularly in the context of diabetic complications.

Future research should focus on several key areas:

-

Complete Characterization of Sorbitol Kinases: The purification and detailed kinetic characterization of the mammalian sorbitol kinase and the putative sorbitol-3-phosphate kinase are crucial next steps.

-

Regulatory Mechanisms: Understanding the regulation of the enzymes involved in sorbitol phosphorylation and dephosphorylation will provide a more complete picture of how this pathway is controlled in response to metabolic changes.

-

Physiological and Pathological Roles: Further investigation into the precise roles of sorbitol-3-phosphate in the development of diabetic complications is warranted.

-

Therapeutic Targeting: The enzymes of the sorbitol phosphorylation pathway may represent novel therapeutic targets for the management of diabetic complications and other metabolic disorders.

This in-depth guide provides a solid foundation for researchers, scientists, and drug development professionals to build upon as they continue to unravel the complexities of sorbitol phosphorylation and its impact on health and disease.

References

- 1. sciencedaily.com [sciencedaily.com]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. The sorbitol pathway in the human lens: aldose reductase and polyol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of sorbitol 3-phosphate and fructose 3-phosphate in normal and diabetic human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A thirty year journey in the polyol pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification of D-sorbitol 3-phosphate in the normal and diabetic mammalian lens - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide for D-Sorbitol 6-Phosphate Barium Salt

For researchers, scientists, and drug development professionals investigating metabolic pathways and related therapeutic areas, D-Sorbitol 6-phosphate barium salt is a key substrate for studying enzymes such as sorbitol-6-phosphate phosphatase. This guide provides an in-depth overview of its commercial availability, key technical data, and relevant experimental context.

Commercial Supplier Overview

D-Sorbitol 6-phosphate barium salt is available from a number of commercial suppliers catering to the research and development market. The purity and available quantities can vary, and it is advisable to request a certificate of analysis for specific lot information. A summary of offerings from key suppliers is presented below.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Available Quantities | Price (USD) | Estimated Lead Time |

| American Elements | D-Sorbitol 6-Phosphate Barium Salt | 108392-12-7 | C6H13BaO9P | Custom grades available | Research and bulk quantities | Inquire | Generally immediately available[1] |

| Alfa Chemistry | D-Sorbitol 6-phosphate barium salt | 108392-12-7 | C6H13BaO9P | Inquire | Inquire | Inquire | Inquire |

| BOC Sciences | D-SORBITOL 6-PHOSPHATE BARIUM SALT | 108392-12-7 | C6H13BaO9P | 95%[] | Inquire | Inquire | Inquire |

| Tin Hang Technology (distributor for Sigma) | D-SORBITOL 6-PHOSPHATE BARIUM | 108392-12-7 | C6H13O9PBa | ≥90%[3] | 100MG | $4,176.00 | 2-4 Weeks[3] |

| Sigma-Aldrich | D-Sorbitol 6-phosphate barium salt | 108392-12-7 | C6H13O9PBa | ≥90% | Discontinued | Not Applicable | Not Applicable |

Biochemical Context and Signaling Pathway

D-Sorbitol 6-phosphate is a key intermediate in the polyol pathway, which is implicated in diabetic complications. It is synthesized from glucose-6-phosphate and subsequently dephosphorylated to sorbitol. The enzyme responsible for the final step is sorbitol-6-phosphate phosphatase.

Experimental Protocol: Assay for Sorbitol-6-Phosphate Phosphatase Activity

The following is a representative protocol for assaying the activity of sorbitol-6-phosphate phosphatase using D-Sorbitol 6-phosphate barium salt as a substrate. This protocol is adapted from methodologies described for the characterization of this enzyme.

Objective: To determine the specific activity of sorbitol-6-phosphate phosphatase.

Materials:

-

D-Sorbitol 6-phosphate barium salt

-

MES buffer (50 mM, pH 6.8)

-

MgCl2 (0.10 mM)

-

Enzyme extract containing sorbitol-6-phosphate phosphatase

-

Reagents for phosphate detection (e.g., malachite green-based assay)

-

Microplate reader

Procedure:

-

Substrate Preparation: Prepare a stock solution of D-Sorbitol 6-phosphate. The barium salt may need to be converted to a soluble form (e.g., sodium salt) by precipitation of barium sulfate with sodium sulfate, followed by centrifugation. The final concentration of the sorbitol-6-phosphate solution should be determined.

-

Reaction Mixture Preparation: In a microcentrifuge tube or a well of a microplate, prepare the reaction mixture containing:

-

50 mM MES buffer (pH 6.8)

-

0.10 mM MgCl2

-

Varying concentrations of D-Sorbitol 6-phosphate (e.g., for Km determination) or a fixed saturating concentration (e.g., 2 mM).

-

-

Enzyme Reaction:

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding the enzyme extract.

-

Incubate for a specific time period during which the reaction is linear (e.g., 10-30 minutes).

-

Stop the reaction by adding a reagent that denatures the enzyme (e.g., an acidic reagent used in the phosphate detection method).

-

-

Phosphate Detection:

-

Quantify the amount of inorganic phosphate (Pi) released using a standard method, such as a malachite green assay.

-

Create a standard curve using known concentrations of a phosphate standard.

-

-

Data Analysis:

-

Calculate the amount of Pi produced per unit time.

-

Determine the specific activity of the enzyme in units such as µmol of Pi released per minute per milligram of protein.

-

References

Methodological & Application

Application Notes and Protocols for D-Sorbitol-6-Phosphate Dehydrogenase Enzyme Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Sorbitol-6-phosphate dehydrogenase (S6PDH), also known as aldose-6-phosphate reductase, is a key enzyme in the polyol pathway. It catalyzes the reversible NAD(P)H-dependent reduction of D-fructose-6-phosphate to D-sorbitol-6-phosphate.[1][2][3] This enzyme is a member of the oxidoreductase family.[2] In certain plants, S6PDH is pivotal for the synthesis of sorbitol, a major photosynthetic end-product.[4][5] In mammals, the broader polyol pathway, which includes the related enzyme sorbitol dehydrogenase that converts sorbitol to fructose, has been implicated in the pathogenesis of diabetic complications.[1][6][7][8] Under hyperglycemic conditions, the increased flux through this pathway can lead to osmotic stress and altered redox balance within cells, contributing to tissue damage.[6][9] Accurate measurement of S6PDH activity is therefore crucial for research into metabolic diseases, plant physiology, and for the development of therapeutic inhibitors.

Metabolic Pathway

The diagram below illustrates the position of D-Sorbitol-6-phosphate dehydrogenase in the context of glucose metabolism and the polyol pathway. Under conditions of high glucose, excess fructose-6-phosphate can be shunted into this pathway.

Caption: Role of S6PDH in the Polyol Pathway.

Principle of the Enzyme Assay

The activity of D-Sorbitol-6-phosphate dehydrogenase is typically determined by monitoring the change in absorbance at 340 nm resulting from the oxidation of NADH to NAD⁺ (for the fructose-6-phosphate reduction reaction) or the reduction of NAD⁺ to NADH (for the sorbitol-6-phosphate oxidation reaction).[10][11][12] The rate of change in absorbance at 340 nm is directly proportional to the enzyme activity.

Quantitative Data Summary